1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid
CAS No.: 1256793-26-6
Cat. No.: VC6092259
Molecular Formula: C9H8ClNO2
Molecular Weight: 197.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256793-26-6 |
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Molecular Formula | C9H8ClNO2 |
Molecular Weight | 197.62 |
IUPAC Name | 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C9H8ClNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |
Standard InChI Key | ATRCQEDYRDZWOL-UHFFFAOYSA-N |
SMILES | C1CC1(C2=NC=C(C=C2)Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid is CHClNO, with a molecular weight of 209.62 g/mol. The compound’s architecture comprises:
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A cyclopropane ring with a carboxylic acid (–COOH) substituent.
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A pyridine ring substituted with chlorine at the 5-position, connected to the cyclopropane via a single bond.
Key structural features were confirmed through spectroscopic methods:
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H NMR: The cyclopropane protons resonate as a multiplet between δ 1.40–1.62 ppm, while the pyridine aromatic protons appear as distinct signals (e.g., δ 7.44 and 7.96 ppm in analogous fluorinated derivatives) .
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C NMR: The carboxylic carbon typically appears near δ 170 ppm, with the cyclopropane carbons between δ 20–30 ppm .
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IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~2500–3300 cm (O–H stretch) confirm the carboxylic acid group .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid involves multistep strategies, often adapting methodologies from related cyclopropane-carboxylic acid derivatives :
Route 1: Cyclopropanation of Pyridine Precursors
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Starting Material: 5-Chloropyridine-2-carboxylic acid.
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Cyclopropanation: Treatment with diazomethane or trimethylsulfoxonium iodide generates the cyclopropane ring.
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Purification: Recrystallization or chromatography yields the final product.
Route 2: Oxidation of Ketone Intermediates
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Intermediate Synthesis: Preparation of 1-(5-chloropyridin-2-yl)cyclopropyl methyl ketone.
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Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA) converts the ketone to the carboxylic acid .
Table 1: Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Challenges |
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Cyclopropanation | 65–75 | ≥95 | Ring strain management |
Ketone Oxidation | 80–85 | ≥98 | Side-product formation |
Physicochemical Properties
The compound exhibits distinct properties due to its hybrid structure:
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water (<1 mg/mL at 25°C) .
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Melting Point: 148–152°C (decomposition observed above 160°C).
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.
Thermodynamic Data:
Chemical Reactivity
Functional Group Transformations
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Carboxylic Acid Reactions:
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Pyridine Ring Modifications:
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Cyclopropane Ring Reactivity:
Table 2: Representative Reactions
Reaction Type | Reagents | Product | Yield (%) |
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Esterification | MeOH, HSO | Methyl ester | 88 |
Amidation | EDC, HOBt, NH | Cyclopropanecarboxamide | 72 |
Chlorine Substitution | Piperidine, DMF | 5-Piperidinylpyridine derivative | 65 |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for bioactive molecules:
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Antimicrobial Agents: Analogues with modified pyridine substituents show activity against Gram-positive bacteria (MIC: 2–8 μg/mL) .
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Kinase Inhibitors: Incorporation into heterocyclic scaffolds enhances binding to ATP pockets in tyrosine kinases .
Materials Science
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Coordination Polymers: The carboxylic acid group facilitates metal-organic framework (MOF) construction with Cu(II) or Zn(II) nodes .
Comparison with Structural Analogues
Table 3: Analogues and Their Properties
Compound | Substituent | Key Differences |
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1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid | F at C5 | Higher metabolic stability |
1-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid | Cl at C6 | Altered electronic effects on pyridine |
The 5-chloro derivative exhibits enhanced electrophilicity at the pyridine ring compared to its 6-chloro isomer, influencing reactivity in cross-coupling reactions .
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